molecular formula C19H20N2 B095303 3-(1-benzylpyrrolidin-2-yl)-1H-indole CAS No. 19137-96-3

3-(1-benzylpyrrolidin-2-yl)-1H-indole

Cat. No. B095303
CAS RN: 19137-96-3
M. Wt: 276.4 g/mol
InChI Key: UORKEUUXJMNISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-benzylpyrrolidin-2-yl)-1H-indole, also known as α-PBP, is a psychoactive substance that belongs to the class of synthetic cathinones. It is a potent stimulant that has gained popularity in recent years due to its euphoric effects. The chemical structure of α-PBP is similar to other synthetic cathinones, such as α-PVP and MDPV, which have been associated with adverse health effects and addiction. However, α-PBP has not been extensively studied, and its effects on the human body are not well understood.

Mechanism Of Action

The mechanism of action of α-PBP involves its interaction with the monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin in the brain. α-PBP binds to these transporters and inhibits their activity, leading to an increase in the levels of these neurotransmitters in the synaptic cleft. This results in the stimulation of the reward pathway and the release of dopamine, which produces the euphoric effects of α-PBP. The interaction of α-PBP with the serotonin transporter may also contribute to its psychoactive effects, although the exact mechanism is not well understood.

Biochemical And Physiological Effects

The biochemical and physiological effects of α-PBP are similar to other synthetic cathinones, such as α-PVP and MDPV. α-PBP produces a rapid onset of euphoria, increased energy, and heightened alertness. It also leads to increased heart rate, blood pressure, and body temperature, which can be dangerous in high doses or prolonged use. α-PBP has been associated with adverse health effects, such as seizures, psychosis, and addiction. The long-term effects of α-PBP on the brain and other organs are not well understood, and further research is needed to determine its safety and potential therapeutic applications.

Advantages And Limitations For Lab Experiments

The advantages of using α-PBP in lab experiments include its potent psychoactive effects, which can be used to investigate the mechanisms of action of synthetic cathinones and their potential therapeutic applications. α-PBP is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, the use of α-PBP in lab experiments is associated with legal and health risks, and its effects on the human body are not well understood. The purity and stability of α-PBP may also vary depending on the source and preparation, which can affect the reproducibility of the results.

Future Directions

The future directions of α-PBP research include investigating its potential therapeutic applications, such as in the treatment of depression, anxiety, and addiction. The development of selective and potent monoamine transporter inhibitors may lead to the discovery of new drugs with improved efficacy and safety profiles. The use of animal models and in vitro assays can provide insights into the biochemical and physiological effects of α-PBP and other synthetic cathinones. The identification of biomarkers and genetic factors that predict the response to α-PBP can also facilitate personalized medicine approaches. The integration of multidisciplinary research, such as pharmacology, neuroscience, and computational modeling, can advance our understanding of the complex interactions between α-PBP and the human body.

Synthesis Methods

The synthesis of α-PBP involves the condensation of 1-benzyl-2-pyrrolidinone with indole-3-carboxaldehyde in the presence of a reducing agent, such as sodium borohydride. The resulting product is purified by chromatography and recrystallization. The purity and yield of the final product depend on the quality of the starting materials and the reaction conditions. The synthesis of α-PBP is relatively straightforward, and the reagents and equipment required are readily available. However, the production and distribution of α-PBP are illegal in many countries, and its use is associated with legal and health risks.

Scientific Research Applications

α-PBP has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that α-PBP acts as a potent dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to the stimulation of the reward pathway and the release of dopamine, which produces feelings of euphoria and pleasure. α-PBP also interacts with the serotonin transporter, which may contribute to its psychoactive effects. The use of α-PBP in scientific research has provided insights into the mechanisms of action of synthetic cathinones and their potential therapeutic applications.

properties

IUPAC Name

3-(1-benzylpyrrolidin-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2/c1-2-7-15(8-3-1)14-21-12-6-11-19(21)17-13-20-18-10-5-4-9-16(17)18/h1-5,7-10,13,19-20H,6,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORKEUUXJMNISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940752
Record name 3-(1-Benzylpyrrolidin-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-benzylpyrrolidin-2-yl)-1H-indole

CAS RN

19137-96-3
Record name Indole, 3-(1-benzyl-2-pyrrolidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019137963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-Benzylpyrrolidin-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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